cis-3-Heptenyl acetate
Overview
Description
cis-3-Heptenyl acetate: is an organic compound belonging to the family of acetates, which are salts or esters of acetic acid. This compound is known for its distinctive green, fruity aroma and is commonly used in the flavor and fragrance industry . Its chemical formula is C9H16O2, and it has a molecular weight of 156.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-3-Heptenyl acetate can be synthesized through the esterification of cis-3-hepten-1-ol with acetic acid or acetic anhydride in the presence of an acid catalyst. The reaction typically involves heating the alcohol and acid mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: cis-3-Heptenyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions
Major Products Formed:
Oxidation: cis-3-Heptenal or cis-3-Heptanoic acid.
Reduction: cis-3-Hepten-1-ol.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
cis-3-Heptenyl acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cis-3-Heptenyl acetate involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic aroma. In biological systems, it may interact with specific enzymes or receptors, triggering signaling pathways that result in its observed effects, such as antimicrobial activity .
Comparison with Similar Compounds
cis-3-Hexenyl acetate: Known for its green, leafy aroma, commonly found in fruits and green tea.
cis-3-Hexenyl benzoate: Has a fruity, floral scent and is used in perfumery.
cis-3-Hexenyl isobutyrate: Exhibits a sweet, fruity aroma and is used in flavor formulations.
Uniqueness: cis-3-Heptenyl acetate is unique due to its specific green, fruity aroma, which is distinct from the more common green, leafy notes of cis-3-Hexenyl acetate. Its longer carbon chain contributes to its unique olfactory properties and makes it a valuable ingredient in specialized fragrance and flavor applications .
Properties
IUPAC Name |
hept-3-enyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h5-6H,3-4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYIYWGTGAUKQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCOC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862699 | |
Record name | Hept-3-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1576-78-9 | |
Record name | 3-Hepten-1-ol, 1-acetate, (3Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z)-hept-3-enyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.